molecular formula C15H11F3O B7992202 4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone

4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7992202
M. Wt: 264.24 g/mol
InChI Key: KKTHMHMKELFUOU-UHFFFAOYSA-N
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Description

4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (CF₃-C=O) attached to a phenyl ring substituted with a 3-methylphenyl group at the para position. This compound is part of a broader class of trifluoroacetophenone derivatives, which are widely utilized in organic synthesis, catalysis, and materials science due to the strong electron-withdrawing nature of the CF₃ group.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(3-methylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHMHMKELFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride and 3-methylphenyl as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of 4’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below summarizes key structural features, electronic effects, and applications of 4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone and its analogs:

Compound Name Substituent(s) Electron Effect Applications Key Properties/Data
2,2,2-Trifluoroacetophenone None (parent) Strongly electron-withdrawing (CF₃) Organocatalyst (epoxidation, oxidation), hydroboration, polymer synthesis Quantitative hydroboration in 15 min; 92% radiochemical yield in ¹⁸F-labeling; B3LYP/6-311++G(d,p) computational data
This compound 3-Methylphenyl at 4' position Electron-donating (methyl) Potential fluoropolymer precursor (inferred from ) Limited experimental data; steric effects may influence reactivity compared to parent compound
3'-Methyl-2,2,2-trifluoroacetophenone 3'-Methyl Electron-donating AChE inhibition (positive control) ΔGEXP = −11.80 kcal/mol (binding affinity); ranked #37 in binding free energy predictions
4'-Methyl-2,2,2-trifluoroacetophenone 4'-Methyl Electron-donating Structural studies, catalysis Synonyms listed (e.g., 4-trifluoroacetyl toluene); steric effects similar to parent
4'-Nitro-2,2,2-trifluoroacetophenone 4'-Nitro Strongly electron-withdrawing Crystallography Alters crystal lattice parameters (e.g., space group, unit cell dimensions)
4'-Methoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone 4'-Methoxy, 3',5'-dimethyl Electron-donating (methoxy, methyl) Not explicitly stated CAS: 845823-08-7; complex substituents may enhance solubility

Reactivity and Catalytic Performance

  • Hydroboration Efficiency: The parent compound, 2,2,2-trifluoroacetophenone, undergoes quantitative hydroboration in 15 minutes at room temperature due to its electron-withdrawing CF₃ group. Substituents like methyl (electron-donating) may reduce reaction rates by altering electronic density.
  • Organocatalysis: 2,2,2-Trifluoroacetophenone catalyzes alkene epoxidation and amine oxidation with H₂O₂, achieving >90% yields. Para-substituted analogs (e.g., 4'-methyl) may exhibit reduced catalytic activity due to steric hindrance or electronic modulation.

Research Findings and Data

Electronic and Steric Trends

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4'-nitro) significantly alter crystal structures and electronic properties, as shown by X-ray diffraction studies.
  • Steric Effects : Bulky substituents (e.g., 4'-(3-Methylphenyl)) may hinder catalytic or binding interactions compared to smaller groups (e.g., methyl or fluoro).

Computational Insights

  • Frontier Molecular Orbitals (FMOs): DFT calculations (B3LYP/6-311++G(d,p)) on 2,2,2-trifluoroacetophenone reveal a low-energy LUMO (−1.92 eV), facilitating nucleophilic attacks in catalysis. Substituents may shift FMO energies, altering reactivity.

Biological Activity

4'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone is a compound of interest due to its unique trifluoromethyl group, which is known to enhance biological activity in various chemical contexts. This article examines the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The compound can be structurally represented as follows:

  • Chemical Formula : C16H14F3O
  • Molecular Weight : 292.28 g/mol
  • Functional Groups : Ketone, Trifluoromethyl

Biological Activity Overview

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, leading to increased bioactivity. The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives of trifluoroacetophenones have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study conducted by the Royal Society of Chemistry evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds. The findings indicated that this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anticancer Activity

A research article published in the Organic Letters journal explored the anticancer properties of trifluoromethyl ketones. In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may interact with active sites of enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : This compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

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